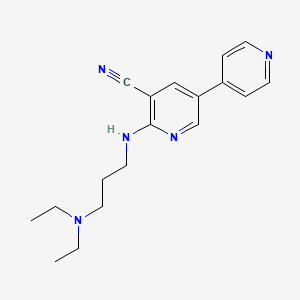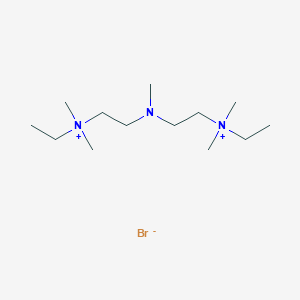
Azamethone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azamethone is a chemical compound known for its versatile applications in various fields of science and industry It is characterized by the presence of an azomethine group, which is a functional group containing a nitrogen atom double-bonded to a carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Azamethone can be synthesized through several methods, one of the most common being the condensation reaction between a primary amine and a carbonyl compound. This reaction typically involves the use of an aldehyde or ketone, which reacts with the amine to form the azomethine group. The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the azomethine bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more sophisticated techniques to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification methods such as recrystallization or chromatography are employed to isolate the desired product from any by-products or impurities.
Análisis De Reacciones Químicas
Types of Reactions: Azamethone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can yield amines, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where the azomethine group is replaced by other functional groups. This can be achieved using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed:
Oxidation: Oxides of this compound.
Reduction: Amines derived from this compound.
Substitution: Various substituted this compound derivatives.
Aplicaciones Científicas De Investigación
Azamethone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and coordination complexes.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its therapeutic potential, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other materials due to its ability to form stable complexes with metals.
Mecanismo De Acción
The mechanism of action of azamethone involves its interaction with various molecular targets, primarily through the azomethine group. This functional group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved in these interactions can vary depending on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
Azamethone can be compared with other similar compounds, such as:
Azomethine imines: These compounds also contain an azomethine group but differ in their structural and electronic properties.
Schiff bases: Similar to this compound, Schiff bases contain an azomethine group and are widely used in coordination chemistry and organic synthesis.
Azetidinones: These compounds are structurally related to this compound and are known for their antibacterial properties.
Uniqueness of this compound: this compound stands out due to its unique combination of chemical reactivity and stability, making it a valuable compound in various fields of research and industry. Its ability to form stable complexes with metals and its versatility in undergoing different types of chemical reactions highlight its distinctiveness compared to other similar compounds.
Propiedades
Número CAS |
306-53-6 |
|---|---|
Fórmula molecular |
C13H33Br2N3 |
Peso molecular |
391.23 g/mol |
Nombre IUPAC |
ethyl-[2-[2-[ethyl(dimethyl)azaniumyl]ethyl-methylamino]ethyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C13H33N3.2BrH/c1-8-15(4,5)12-10-14(3)11-13-16(6,7)9-2;;/h8-13H2,1-7H3;2*1H/q+2;;/p-2 |
Clave InChI |
UPCIBFUJJLCOQG-UHFFFAOYSA-L |
SMILES |
CC[N+](C)(C)CCN(C)CC[N+](C)(C)CC.[Br-] |
SMILES canónico |
CC[N+](C)(C)CCN(C)CC[N+](C)(C)CC.[Br-].[Br-] |
Apariencia |
Solid powder |
Key on ui other cas no. |
306-53-6 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
60-30-0 (Parent) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
azamethonium bromide pentamin pentamine pentamine dibromide pentamine dichloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


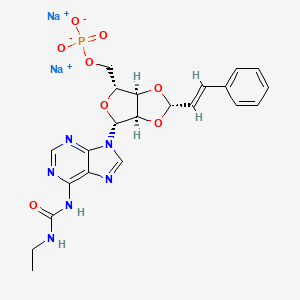
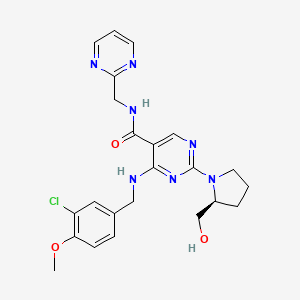
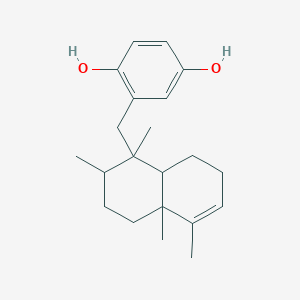
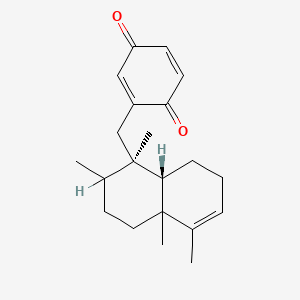
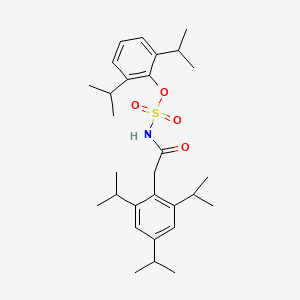


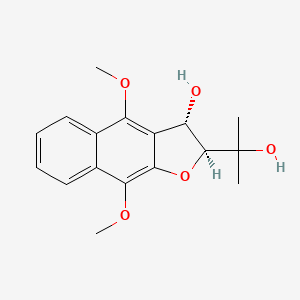
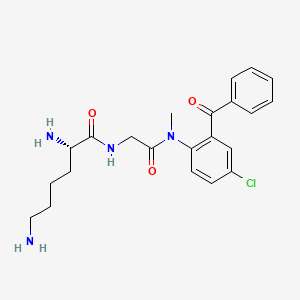
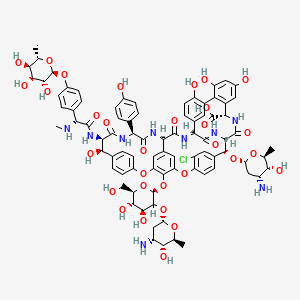

![1,1,1-Trifluoro-3-[[(2E,6Z,9Z,12Z,15Z)-octadeca-2,6,9,12,15-pentenyl]thio]-2-propanone](/img/structure/B1665854.png)

